3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of Chloromethyl and Difluoromethyl Groups: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate. The difluoromethyl group is typically introduced through difluoromethylation reactions, which can involve reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The difluoromethyl group can engage in addition reactions with electrophiles or nucleophiles, leading to the formation of new bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl and difluoromethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the difluoromethyl group, which can significantly alter its chemical and biological properties.
5-(Difluoromethyl)-1,2,4-oxadiazole:
3-(Methyl)-5-(difluoromethyl)-1,2,4-oxadiazole: Substitutes the chloromethyl group with a methyl group, impacting its chemical behavior and interactions.
Uniqueness
3-(Chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
1370522-59-0 |
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Molecular Formula |
C4H3ClF2N2O |
Molecular Weight |
168.53 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(difluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)10-9-2/h3H,1H2 |
InChI Key |
IMLAFXQBEGGVOP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)C(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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